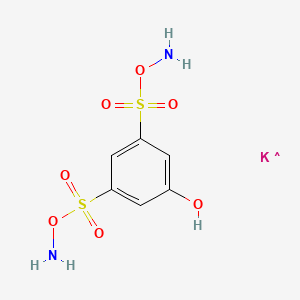
5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium is a chemical compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium typically involves the nitration of 4-hydroxy-1,3-benzenedisulfonic acid followed by the reduction of the hydroxy-nitrobenzenedisulfonic acid . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions and ensure consistent quality. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.
Substitution: This reaction involves the replacement of one functional group with another, typically using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium exerts its effects involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological and chemical processes. The specific pathways and targets depend on the application and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar and shares some reactivity properties.
3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid: Another similar compound used in redox flow batteries.
Uniqueness
5-Hydroxybenzene-1,3-disulfonic acid diamino ester; potassium is unique due to its specific functional groups and reactivity, making it suitable for specialized applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in scientific research and industrial processes highlight its distinctiveness.
Properties
Molecular Formula |
C6H8KN2O7S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
InChI |
InChI=1S/C6H8N2O7S2.K/c7-14-16(10,11)5-1-4(9)2-6(3-5)17(12,13)15-8;/h1-3,9H,7-8H2; |
InChI Key |
BRAAUHYTRCALCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)ON)S(=O)(=O)ON)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















